Product packaging for lithium;propylbenzene(Cat. No.:CAS No. 75356-81-9)

lithium;propylbenzene

Cat. No.: B14452428
CAS No.: 75356-81-9
M. Wt: 126.2 g/mol
InChI Key: WAZIPLSOQNBLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lithium;propylbenzene (CAS 64740-46-1) is an organolithium compound with the molecular formula C9H11Li and a molecular weight of 126.125 g/mol . This reagent is part of the important class of organolithium compounds, which are widely utilized as intermediates and catalysts in sophisticated organic synthesis and materials science research . Organolithium compounds are fundamental in the formation of carbon-carbon bonds, a critical step in constructing complex organic molecules . For instance, related lithium-catalyzed systems have been shown to facilitate the coupling of aromatic molecules, demonstrating potential in the synthesis of novel organic frameworks and materials . Furthermore, organic anions containing benzene rings are increasingly investigated for their application in developing next-generation energy storage solutions, such as advanced lithium-ion batteries . Researchers value this compound for its role in exploring new catalytic pathways and developing innovative materials. As a highly specialized research chemical, it is provided exclusively for laboratory investigation. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety protocols in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Li B14452428 lithium;propylbenzene CAS No. 75356-81-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

75356-81-9

Molecular Formula

C9H11Li

Molecular Weight

126.2 g/mol

IUPAC Name

lithium;propylbenzene

InChI

InChI=1S/C9H11.Li/c1-2-6-9-7-4-3-5-8-9;/h3-8H,2H2,1H3;/q-1;+1

InChI Key

WAZIPLSOQNBLPG-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC[CH-]C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for the Preparation of Propylbenzyl Lithium Species

Direct Lithiation of Propylbenzene (B89791) and its Isomers

Direct lithiation, or metalation, involves the deprotonation of a C-H bond by a strong organolithium base. In the case of propylbenzene, there are two principal sites for deprotonation: the aromatic protons on the benzene (B151609) ring and the benzylic protons on the carbon atom attached to the ring.

The competition between aromatic and benzylic lithiation is governed by the relative acidity of the respective C-H bonds. The benzylic protons are generally more acidic (pKa ≈ 41 for toluene) than the aromatic protons (pKa ≈ 43 for benzene). uwindsor.ca This slight difference in acidity suggests a thermodynamic preference for benzylic deprotonation. However, the kinetic accessibility of these protons and the reaction conditions play a decisive role in the final product distribution. uwindsor.ca

Benzylic Lithiation : Deprotonation at the benzylic position (the α-carbon of the propyl group) yields a (propylbenzyl)lithium species. This carbanion is stabilized by resonance, with the negative charge delocalized into the aromatic π-system. chemistry.coach This resonance stabilization is a key driving force for benzylic deprotonation.

Aromatic (ortho) Lithiation : Deprotonation of the aromatic ring, typically at the position ortho to the alkyl group, is also possible. While the propyl group is a weak activating group for electrophilic aromatic substitution, its interaction with the organolithium base can direct metalation to the ortho position. wikipedia.org This process is often referred to as directed ortho metalation (DoM), although the alkyl group is a very weak directing group compared to heteroatom-containing functionalities. wikipedia.org

In practice, the lithiation of simple alkylbenzenes like toluene (B28343) or propylbenzene without strong directing groups can be challenging and may lead to mixtures of products. uwindsor.caresearchgate.net

The choice of the organolithium base and the presence of additives are critical for controlling the regioselectivity between benzylic and aromatic deprotonation.

Organolithium Bases : The structure and basicity of the organolithium reagent influence the reaction pathway.

Alkyllithiums (n-BuLi, s-BuLi, t--BuLi): These are the most commonly used bases for lithiation. uwindsor.ca n-Butyllithium (n-BuLi) is often used, but reactions with simple alkylbenzenes can be slow and may require elevated temperatures, leading to potential side reactions. In the absence of a strong directing group, alkyllithiums can favor lithiation of the arene ring. uwindsor.ca

Lithium Amides : Bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are known to favor benzylic lithiation over aromatic lithiation. uwindsor.ca Their greater steric bulk and different aggregation states can enhance selectivity for the kinetically accessible benzylic protons.

Additives : Coordinating additives, particularly chelating diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA), are frequently used to enhance the reactivity of organolithium bases. TMEDA breaks down the aggregates of organolithium reagents (which exist as tetramers or hexamers in hydrocarbon solvents), forming more reactive monomeric or dimeric species. uwindsor.capku.edu.cn This deaggregation increases the effective basicity and can significantly accelerate the rate of lithiation. For instance, the combination of n-BuLi/TMEDA is a common system for promoting benzylic deprotonation. researchgate.net

The following table summarizes the general effects of bases and additives on the lithiation of alkylbenzenes.

Reagent SystemPredominant Lithiation SiteRationale
n-BuLiMixture of Aromatic and BenzylicLow selectivity without strong directing groups or additives.
n-BuLi / TMEDABenzylicTMEDA increases base reactivity, favoring deprotonation at the more acidic benzylic site.
LDA / LiTMPBenzylicSterically hindered amide bases often exhibit higher selectivity for benzylic protons.

Transmetalation Routes for (Propylbenzyl)lithium Formation

Transmetalation is a process where an organometallic compound containing one metal is converted into another by reaction with a second metal salt or organometallic reagent. While less common than direct lithiation or halogen-metal exchange for this specific target, it offers an alternative pathway.

A notable example of a transmetalation route is the mercury-lithium exchange. iupac.org In this method, an organomercury compound is treated with lithium metal to produce the corresponding organolithium species. For instance, a di(propylbenzyl)mercury compound could, in principle, react with lithium metal to form (propylbenzyl)lithium. However, due to the high toxicity of mercury compounds, this method has been largely superseded by other, more practical approaches.

A more relevant transmetalation involves the reaction of organotin compounds (organostannanes) with organolithium reagents like phenyllithium (B1222949) or butyllithium. The tin-lithium exchange is an efficient process for generating organolithium reagents.

(Propylbenzyl)SnR₃ + R'-Li → (Propylbenzyl)Li + R'-SnR₃

This route is particularly useful for preparing organolithiums that are difficult to access by other means or when the precursor organostannane is readily available. The reaction is driven by the formation of a stable tetraorganotin byproduct.

Innovative Synthetic Approaches to Access Functionalized (Propylbenzyl)lithium Reagents

Modern organic synthesis has seen the development of novel techniques to generate organolithium reagents with greater control and tolerance for functional groups.

One innovative approach involves the use of hindered, non-nucleophilic bases for directed C-H functionalization. For example, sterically hindered magnesium or zinc amide bases (e.g., TMP-bases) can be used for directed metalation of functionalized aromatics. nih.gov While this is more established for magnesium and zinc, it highlights a strategy of using tailored bases to achieve specific deprotonations, which can be extended to lithium chemistry.

Another advanced technique is the use of flow microreactors. taylorandfrancis.com Aryllithium species bearing sensitive functional groups (like ketones or esters) can be generated and reacted with electrophiles in a continuous flow system. The reaction time is precisely controlled by the residence time in the reactor (often milliseconds), which is too short for the aryllithium to react with the sensitive group on another molecule. taylorandfrancis.com This method allows for the synthesis of functionalized (propylbenzyl)lithium reagents that would be inaccessible using traditional batch chemistry due to intramolecular or intermolecular side reactions.

Structural Elucidation and Aggregation Phenomena of Propylbenzyl Lithium Complexes

Solid-State Structural Characterization of (Propylbenzyl)lithium Aggregates

The structures of organolithium reagents in the solid state have been extensively elucidated through X-ray diffraction analysis. wikipedia.org These studies reveal a tendency to form oligomeric or polymeric structures that maximize the coordination around the lithium cations.

Direct crystallographic data for (propylbenzyl)lithium is not widely available; however, extensive studies on benzyllithium (B8763671) (BnLi) provide a robust model. In the presence of coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF), benzyllithium crystallizes as infinite polymeric chains. researchgate.net In these structures, the lithium atoms are bridged by the benzylic carbanions. For instance, the complex [Li(CH₂Ph)(Et₂O)]∞ forms a polymeric chain where each lithium center is coordinated to two benzyl (B1604629) groups and one molecule of diethyl ether. researchgate.net Similarly, with THF, a polymeric structure of [Li(CH₂Ph)(THF)₂]∞ is observed, with each lithium atom bound to two benzyl groups and two THF molecules. researchgate.net

In the absence of coordinating solvents, aryllithium compounds can form higher-order aggregates. For example, the Lewis base-free lithium aryl (LiC₆H₃-3,5-t-Bu₂)₆ crystallizes as a hexamer, featuring a distorted octahedral arrangement of six lithium ions. acs.org It is plausible that unsolvated (propylbenzyl)lithium could adopt similar high-order aggregation states. Monomeric structures are rare and typically require the presence of sterically demanding, multidentate Lewis bases that can saturate the coordination sphere of the lithium ion, as discussed in section 3.3. scite.ai

Compound AnalogueSolvent/LigandObserved Solid-State StructureReference
BenzyllithiumDiethyl EtherPolymeric Chain: [Li(CH₂Ph)(Et₂O)]∞ researchgate.net
BenzyllithiumTetrahydrofuran (THF)Polymeric Chain: [Li(CH₂Ph)(THF)₂]∞ researchgate.net
BenzyllithiumTMEDA/THFMonomer: [Li(CH₂Ph)(TMEDA)(THF)] researchgate.net
(LiC₆H₃-3,5-t-Bu₂)None (Unsolvated)Hexamer: (LiC₆H₃-3,5-t-Bu₂)₆ acs.org

In the solid state, the primary interaction is the bond between the lithium cation and the carbanionic center. In the case of benzyllithium polymers, the lithium centers are typically coordinated to the α-carbon of the benzyl group in an η¹-fashion. researchgate.net The coordination sphere of the lithium is completed by solvent molecules or additional, weaker interactions with the ortho-carbon atoms of the phenyl ring of adjacent benzyl groups. acs.org In the hexameric structure of (LiC₆H₃-3,5-t-Bu₂)₆, the aryl groups cap the faces of a Li₆ octahedron, interacting primarily through the ipso-carbon, with weaker interactions to the ortho-carbons also being evident. acs.org The coordination number of lithium in these structures can vary; for example, it is four-coordinate in [LiI(pmdien)] but can be four- or five-coordinate in more complex aggregates like [Li₄Cl₄(pmdien)₃]. rsc.org This variability highlights the flexibility of lithium's coordination sphere, which is influenced by both the steric bulk of the organic anion and the nature of the coordinating ligands. rsc.org

Solution-Phase Aggregation Behavior of (Propylbenzyl)lithium Species

The structure of organolithium reagents in solution is often different from that in the solid state and is typically characterized by a dynamic equilibrium between multiple aggregate species. wikipedia.org

NMR spectroscopy is the most powerful technique for studying the structure and aggregation of organolithium compounds in solution. wikipedia.orgscielo.br Particularly, ⁶Li and ¹³C NMR are used to differentiate between various aggregation states such as monomers, dimers, and tetramers. scielo.br The coupling between ¹³C and ⁶Li (a spin I=1 nucleus) can provide direct evidence for the number of lithium atoms bonded to a specific carbon center. scielo.br For benzyllithium itself, early studies indicated it is largely monomeric in THF solution, though observing the expected ¹³C,⁶Li coupling has been challenging due to dynamic processes. scielo.br For phenyllithium (B1222949) in ether, a mixture of dimers and tetramers is observed, while in THF, it exists as a mixture of monomers and dimers. acs.orgwisc.edu These species can often be distinguished by their unique chemical shifts in the ⁶Li and ¹³C NMR spectra.

Aggregate (Phenyllithium in THF/Ether)Typical ⁶Li Chemical Shift (ppm)Typical ¹³C Chemical Shift (ipso-C, ppm)Reference
Monomer~1.55 (TMEDA adduct)Not specified wisc.edu
Dimer~1.8 - 2.1~188 - 192 wisc.edu
Tetramer~2.2 - 2.5~180 - 185 wisc.edu

Note: Data is representative for aryllithium systems and serves as a model for (propylbenzyl)lithium.

The equilibrium between different organolithium aggregates is sensitive to both concentration and temperature. Generally, higher concentrations favor the formation of larger aggregates (e.g., tetramers), while dilution shifts the equilibrium towards smaller species like dimers or monomers. Similarly, changes in temperature can affect the position of the aggregation equilibrium and the rate of exchange between different species. For many organolithium compounds, lowering the temperature can "freeze out" the exchange process, allowing for the observation of individual aggregate signals in the NMR spectrum. For phenyllithium in ether, for example, the ratio of dimer to tetramer is dependent on concentration. acs.org

Impact of Solvating Ligands and Lewis Bases on (Propylbenzyl)lithium Aggregation

Coordinating solvents and added Lewis bases have a profound effect on the aggregation state of organolithium reagents by competing for coordination sites on the lithium atom. rsc.orgnih.gov This deaggregation often leads to an increase in reactivity. nih.gov

The addition of Lewis bases such as tetrahydrofuran (THF), 1,2-dimethoxyethane (B42094) (DME), or N,N,N',N'-tetramethylethylenediamine (TMEDA) to solutions of organolithium aggregates typically leads to the breakdown of larger oligomers into smaller, more highly solvated species. rsc.orgacs.org For instance, phenyllithium, which exists as a tetramer/dimer mixture in diethyl ether, is converted almost completely to a dimer upon the addition of a stoichiometric amount of THF or TMEDA. acs.orgwisc.edu

Stronger, multidentate ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) are even more effective at deaggregation. The addition of PMDTA to phenyllithium in ether results in the formation of a monomeric species. acs.org Similarly, the use of tridentate ligands like pmdien with lithium halides has been shown to produce mononuclear species in the solid state. rsc.org The bidentate amine TMEDA, when added to benzyllithium in the presence of THF, forms a monomeric complex, [Li(CH₂Ph)(TMEDA)(THF)], which has been characterized by X-ray crystallography. researchgate.net This deaggregation effect is a critical tool for controlling the reactivity and selectivity of organolithium reagents in synthesis. nih.gov

Lewis BaseEffect on Phenyllithium Aggregation (in Ether)Resulting Dominant SpeciesReference
Tetrahydrofuran (THF)Breaks down tetramersDimer acs.orgwisc.edu
N,N,N',N'-Tetramethylethylenediamine (TMEDA)Breaks down tetramersDimer acs.orgwisc.edu
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA)Breaks down tetramers and dimersMonomer acs.org
Hexamethylphosphoramide (HMPA)Breaks down tetramers and dimersMonomer acs.org

Role of Ethers (e.g., THF, Et2O) and Amines (e.g., TMEDA)nih.govwikipedia.org

Ethereal solvents and chelating amines are crucial in the chemistry of organolithium compounds as they can coordinate to the lithium centers, leading to the deaggregation of larger, less reactive clusters into smaller, more reactive species. nih.gov

Ethers such as tetrahydrofuran (THF) and diethyl ether (Et2O) are Lewis bases that can solvate the lithium cation, breaking down the aggregate structures. For instance, n-butyllithium, which typically exists as a hexamer in hydrocarbon solvents, is deaggregated to a tetramer in diethyl ether and can form dimers in THF. wikipedia.org While specific studies on (propylbenzyl)lithium are not abundant, the behavior of analogous benzylic and alkyl lithium compounds provides significant insight. The solvation of the lithium cation by ether molecules reduces the inter-aggregate electrostatic interactions, favoring the formation of smaller, more solvent-accessible species. This deaggregation significantly enhances the reactivity of the organolithium reagent. nih.gov

Tertiary diamines, with N,N,N',N'-tetramethylethylenediamine (TMEDA) being a prime example, are particularly effective at deaggregating organolithium compounds. nih.govwikipedia.org TMEDA acts as a bidentate ligand, chelating the lithium ion in a highly effective manner. This chelation can lead to the formation of well-defined, often monomeric or dimeric, complexes. nih.gov For instance, the interaction of n-butyllithium with TMEDA results in the formation of a dimeric complex, [(TMEDA)LiBu-n)]₂, which is significantly more reactive than the parent hexamer or tetramer. wikipedia.org The strong coordination of TMEDA to the lithium center increases the carbanionic character of the organic moiety, thereby enhancing its nucleophilicity. In the context of (propylbenzyl)lithium, the addition of TMEDA would be expected to break down any existing aggregates, leading to the formation of a more reactive, likely monomeric or dimeric, TMEDA-solvated complex.

The table below summarizes the general effects of common solvents on the aggregation state of alkyllithium compounds, which can be considered analogous to the expected behavior of (propylbenzyl)lithium.

Solvent/LigandPredominant Aggregate State of AlkyllithiumsGeneral Effect on Reactivity
Hydrocarbon (e.g., Hexane)High-order aggregates (e.g., Hexamers, Tetramers)Lower
Diethyl Ether (Et₂O)TetramersModerate
Tetrahydrofuran (THF)Dimers, MonomersHigh
TMEDAMonomers, Dimers (chelated)Very High

Chelation Effects on Aggregation Disruptionnih.gov

Chelation is a powerful mechanism for disrupting the aggregation of organolithium compounds. wikipedia.org The "chelate effect" describes the enhanced stability of a complex formed by a multidentate ligand compared to complexes with monodentate ligands of similar donor strength. wikipedia.org In the context of organolithium chemistry, chelating ligands like TMEDA provide a clear illustration of this principle.

The bidentate nature of TMEDA allows it to form a stable five-membered ring with the lithium ion, a more entropically favorable process than the coordination of two separate monodentate amine or ether molecules. wikipedia.org This strong chelation effectively sequesters the lithium cation, preventing it from participating in the formation of larger aggregates.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁶Li and ¹³C NMR, is a powerful tool for studying the structure and aggregation of organolithium compounds in solution. nih.govnih.govscielo.br By observing changes in chemical shifts and coupling constants upon the addition of a chelating agent, the degree of aggregation and the stoichiometry of the resulting complex can be determined. For many organolithium species, the addition of TMEDA leads to a significant upfield shift in the ⁶Li NMR signal, indicative of a more shielded lithium nucleus due to the donation of electron density from the nitrogen atoms of TMEDA.

The table below outlines the expected impact of chelation on the aggregation of (propylbenzyl)lithium, based on established principles in organolithium chemistry.

Chelating AgentExpected (Propylbenzyl)lithium ComplexKey Structural FeatureConsequence of Chelation
None (in hydrocarbon)[(propylbenzyl)Li]ₙ (n > 2)Polymeric or oligomeric aggregatesLow reactivity
TMEDA[(propylbenzyl)Li(TMEDA)] or [(propylbenzyl)Li(TMEDA)]₂Monomeric or dimeric chelated complexDisruption of aggregates, increased reactivity

Mechanistic Investigations of Reactivity Profiles for Propylbenzyl Lithium Reagents

Fundamental Acid-Base Properties and Proton Transfer Reactions

Organolithium compounds, including (propylbenzyl)lithium, are characterized by a highly polar carbon-lithium bond, which imparts strong basicity. wikipedia.org The pKa of the conjugate acid, propylbenzene (B89791), at the benzylic position is estimated to be around 43, indicating that (propylbenzyl)lithium is a very strong base capable of deprotonating a wide range of weakly acidic C-H bonds. uwindsor.ca The formation of (propylbenzyl)lithium itself is typically achieved through the deprotonation of propylbenzene at the benzylic position using a potent base, such as an alkyllithium reagent like n-butyllithium or a superbase mixture like LIC-KOR (n-butyllithium/potassium tert-butoxide). rsc.orgacs.org

The deprotonation of propylbenzene is a kinetically controlled process. researchgate.net The presence of the propyl group influences the acidity of the benzylic protons compared to toluene (B28343). While the reaction of toluene with strong bases predominantly results in side-chain metalation, the specific reaction conditions, such as the base and solvent used, can influence the regioselectivity of deprotonation. acs.orgresearchgate.net For instance, the use of superbases has been shown to effectively achieve benzylic metalation of propylbenzene. rsc.org

Proton transfer reactions involving (propylbenzyl)lithium are fundamental to its utility. As a strong base, it will readily react with any available protic source, such as water, alcohols, or even less acidic C-H bonds, to regenerate propylbenzene. This high reactivity necessitates the use of anhydrous and aprotic solvents, typically ethers like tetrahydrofuran (B95107) (THF) or diethyl ether, and an inert atmosphere for its preparation and subsequent reactions. wikipedia.orglibretexts.org The structure of benzyllithium (B8763671) species in solution can be complex, often existing as aggregates, which can influence their reactivity. researchgate.net The solvent plays a crucial role in modulating the structure and, consequently, the reactivity of these organolithium intermediates. researchgate.net

Nucleophilic Addition Reactions of (Propylbenzyl)lithium

(Propylbenzyl)lithium is a potent nucleophile due to the significant carbanionic character at the benzylic carbon. wikipedia.org This nucleophilicity allows it to participate in a variety of addition reactions to polarized multiple bonds.

Addition to Carbonyl Compounds and Imines

(Propylbenzyl)lithium readily adds to the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones, in a 1,2-addition fashion to form lithium alkoxides. Subsequent aqueous workup yields the corresponding secondary or tertiary alcohols. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The reactivity of organolithium reagents with carbonyl compounds is generally high, although the specific structure of the organolithium aggregate in solution can influence the reaction kinetics. nih.gov

Similarly, (propylbenzyl)lithium can add across the carbon-nitrogen double bond of imines. This reaction provides a direct route to the synthesis of secondary amines after quenching the resulting lithium amide intermediate. oregonstate.eduresearchgate.net The addition to imines, like the addition to carbonyls, is a nucleophilic addition process driven by the electrostatic attraction between the nucleophilic benzylic carbon and the electrophilic imine carbon. The reaction of organolithium reagents with chiral N-phosphonyl imines has been shown to proceed with high diastereoselectivity, offering a pathway to chiral α-amino phosphonates. nih.gov

ElectrophileProduct Type after WorkupReference
Aldehyde (R-CHO)Secondary Alcohol nih.gov
Ketone (R₂C=O)Tertiary Alcohol nih.gov
Imine (R₂C=NR')Secondary Amine oregonstate.eduresearchgate.net

Carbolithiation Reactions and Alkene/Alkyne Additions

Carbolithiation is the addition of an organolithium reagent across a carbon-carbon double or triple bond. nih.gov (Propylbenzyl)lithium, being a benzylic lithium species, can participate in such reactions. The addition of organolithiums to non-activated alkenes and alkynes is a thermodynamically driven process, proceeding if the newly formed organolithium is more stable than the starting reagent. nih.gov The addition to an alkene generates a new, more substituted organolithium species, which can then be trapped with an electrophile.

The intermolecular carbolithiation of alkenes with organolithium reagents can be challenging due to the potential for anionic polymerization. nih.gov However, careful control of reaction conditions, such as solvent and temperature, can favor the desired single addition product. For example, the carbolithiation of styrene (B11656) derivatives with alkyllithiums is highly dependent on the solvent, with diethyl ether favoring the formation of the stabilized benzylic organolithium intermediate over polymerization, which is more prevalent in THF. nih.gov

The addition of organolithium reagents to alkynes is also a well-established method for forming new carbon-carbon bonds and generating vinyl lithium species. alrasheedcol.edu.iq These intermediates can then be further functionalized. Lithium compounds have also been utilized as catalysts for the hydroboration of alkenes and alkynes. rsc.org The intramolecular version of carbolithiation has proven to be a powerful tool for the construction of cyclic systems. nih.govbeilstein-journals.orgd-nb.info

Metalation and Ortho-Metalation Directing Group Chemistry with Propylbenzene Scaffolds

Metalation, the replacement of a hydrogen atom with a metal, is a key reaction of strong bases like organolithium reagents. wikipedia.org With aromatic substrates, this can occur at a benzylic position or on the aromatic ring itself. While the benzylic protons of propylbenzene are generally the most acidic, the presence of a directing metalation group (DMG) on the aromatic ring can steer the lithiation to the ortho position. uwindsor.cawikipedia.orgorganic-chemistry.org

A directing metalation group is a functional group that can coordinate to the lithium ion of the organolithium base, bringing the base into proximity with an ortho proton and facilitating its abstraction. wikipedia.orgorganic-chemistry.org This process, known as directed ortho-metalation (DoM), provides a powerful and regioselective method for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org Examples of effective DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgfishersci.it

In the context of a propylbenzene scaffold, if a DMG is present on the benzene (B151609) ring, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or an alkyllithium could selectively deprotonate the ortho position over the benzylic position, depending on the relative acidities and the directing ability of the group. uwindsor.cafishersci.it This generates an aryllithium intermediate which can then react with various electrophiles to introduce a substituent specifically at the ortho position. Conversely, in the absence of a strong DMG, benzylic lithiation is often favored, especially with lithium amide bases. uwindsor.ca

Cross-Coupling Reactions Involving (Propylbenzyl)lithium Intermediates

(Propylbenzyl)lithium intermediates can be utilized in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. While organolithium reagents are highly reactive and can lead to side reactions, recent advancements have enabled their use in various coupling protocols. advancedsciencenews.comchemistryviews.org

One of the most well-known cross-coupling reactions is the Kumada coupling, which typically involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org The high reactivity of organolithium reagents has traditionally limited their direct use in such reactions. wikipedia.org However, protocols for the direct cross-coupling of organolithium compounds, including benzylic types, are emerging. rsc.orgnih.govrsc.org For example, an efficient method for the cross-coupling of benzyl (B1604629) bromides with lithium acetylides has been developed, which tolerates various functional groups. rsc.org

The Suzuki-Miyaura coupling, which conventionally uses organoboron compounds, can also be adapted for organolithium reagents. rsc.orgorganic-chemistry.orgnih.govnih.gov This often involves an in-situ transmetalation step where the organolithium compound is converted to a more suitable organoboron or other organometallic species before the catalytic cycle. One-pot procedures combining lithiation, borylation, and Suzuki-Miyaura coupling have been developed. nih.gov The direct palladium-catalyzed cross-coupling of organolithium reagents with aryl chlorides has also been reported, offering a more direct route to biaryl compounds. organic-chemistry.org

Coupling ReactionTypical Coupling PartnersCatalystReference
Kumada-typeOrganic HalideNi or Pd wikipedia.orgnih.gov
Suzuki-MiyauraOrganoboron (via transmetalation)Pd or Fe rsc.orgorganic-chemistry.orgnih.gov
Direct CouplingAryl/Alkenyl Halides, Lithium AcetylidesPd rsc.orgnih.govrsc.orgorganic-chemistry.org

Applications in Anionic Polymerization Initiated by Propylbenzyl Lithium

Design and Synthesis of (Propylbenzyl)lithium Initiators for Anionic Polymerization

The design of an organolithium initiator like (propylbenzyl)lithium is crucial as its structure influences the initiation efficiency and polymerization kinetics. Factors such as the steric volume of the initiator can affect the microstructure of the resulting polymer, for instance, the 1,4-unit content in polybutadiene. rsc.org While specific synthesis routes for (propylbenzyl)lithium are not extensively detailed in readily available literature, the general synthesis of organolithium compounds involves the reaction of an organic halide with lithium metal. For (propylbenzyl)lithium, this would plausibly involve the reaction of a propylbenzyl halide (e.g., propylbenzyl chloride) with lithium metal in a suitable hydrocarbon solvent like cyclohexane (B81311). rsc.org

Another approach involves the functionalization of other molecules. For instance, methodologies have been developed using 1,1-diphenylethylene (B42955) (DPE) derivatives, which react with organolithium compounds to form stable 1,1-diphenylalkyl-type anions capable of initiating polymerization. cmu.edu This allows for the creation of initiators with specific functional groups. cmu.edu The synthesis of functionalized initiators is a key strategy for producing polymers with desired end-group functionalities. fiveable.me

Initiator Design Factor Influence on Polymerization Example Synthesis Approach
Steric Hindrance Affects monomer approach and polymer microstructure (e.g., cis/trans content in polydienes). rsc.orgReaction of a sterically tailored organic halide with lithium metal. rsc.org
Initiator Stability More stable carbanions (e.g., delocalized) are less prone to side reactions. libretexts.orgUse of precursors like 1,1-diphenylethylene (DPE) derivatives. cmu.edu
Functionality Allows for the introduction of specific end-groups onto the polymer chain. cmu.edufiveable.meReaction of living polymers with functionalized DPE derivatives. cmu.edu

Initiation Mechanisms in the Polymerization of Styrenic and Diene Monomers

The initiation of anionic polymerization by an organolithium compound such as (propylbenzyl)lithium proceeds via the nucleophilic addition of the propylbenzyl carbanion to the double bond of a monomer. wikipedia.orgdu.edu.eg This mechanism is common for both styrenic and diene monomers, which are particularly susceptible to anionic polymerization due to their chemical structures. wikipedia.orgeresearchco.com

The process begins with the attack of the carbanion from the initiator (propylbenzyl)lithium on the monomer, creating a new, larger carbanionic species. This new species then becomes the propagating chain end. du.edu.egfiveable.me This initiation step is essentially the first step of the polymer chain growth. For the polymerization to be well-controlled, the rate of initiation should be much faster than the rate of propagation, ensuring that all polymer chains begin to grow at approximately the same time. cmu.edu

In the case of styrene (B11656), the propylbenzyl anion adds to the vinyl group, forming a styryl anion. uni-bayreuth.de For dienes like 1,3-butadiene, the addition of the initiator creates a butadienyl anion, which can then propagate. researchgate.net The propagation continues by the sequential addition of monomer molecules to the active carbanionic chain end. fiveable.me

Controlled/Living Polymerization Characteristics Utilizing (Propylbenzyl)lithium

A key advantage of using initiators like (propylbenzyl)lithium under specific conditions is the ability to achieve a controlled/living polymerization. wikipedia.org This type of polymerization is characterized by the absence of chain transfer and termination steps. wikipedia.orgwikipedia.org As a result, the anionic propagating centers remain active throughout the reaction, capable of adding more monomer if it is introduced. du.edu.eg This "living" nature allows for unparalleled control over the final polymer's characteristics. nih.govnih.gov

The requirements for a successful living polymerization are stringent and include high-purity reagents and an inert reaction environment, typically free of moisture and oxygen, which can terminate the highly reactive carbanions. du.edu.egfiveable.me

A direct consequence of living polymerization is the ability to precisely control the molecular weight of the polymer. fiveable.meethernet.edu.et The number-average molecular weight (Mn) can be predetermined by the molar ratio of the monomer consumed to the initiator used. eresearchco.com As all chains grow simultaneously and at a similar rate, the resulting polymers have a very narrow molecular weight distribution, often described by a Poisson distribution. nih.govcmu.edu

The narrowness of this distribution is quantified by the dispersity (Đ), also known as the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). nih.gov In living anionic polymerizations, Đ values are typically very close to 1.0, indicating a high degree of uniformity in chain length. researchgate.net

Monomer / Initiator Ratio Theoretical Mn ( g/mol ) Typical Experimental Đ Characteristics
LowLow~1.05All chains initiated simultaneously, uniform growth. cmu.edu
HighHigh~1.05Linear increase in molecular weight with conversion. fiveable.me

The persistent activity of the chain ends in a living polymerization provides a powerful tool for advanced polymer synthesis. cmu.edu One major application is the creation of block copolymers. ethernet.edu.et These are synthesized by the sequential addition of different monomers. After the first monomer is completely polymerized, a second monomer is introduced to the living polymer chains, leading to the formation of a well-defined block copolymer. fiveable.meuliege.be This process can be repeated with additional monomers to create multiblock copolymers. googleapis.commdpi.com

Furthermore, the living anionic chain ends can be deliberately terminated with various electrophilic reagents to introduce specific functional groups at the end of the polymer chain. cmu.edu This "end-capping" or "functionalization" allows for the synthesis of polymers with tailored chemical properties for specific applications. cmu.eduencyclopedia.pub For example, reacting the living polystyryl lithium with ethylene (B1197577) oxide introduces a hydroxyl group at the chain end.

Synthetic Target Methodology Description
Diblock Copolymer Sequential Monomer AdditionA second monomer (B) is added after the first monomer (A) is fully consumed, forming a P(A)-b-P(B) structure. uliege.befrontiersin.org
Triblock Copolymer Sequential Monomer AdditionA third monomer (C or A) is added to the living diblock copolymer. mdpi.com
End-Functionalized Polymer Reaction with ElectrophileThe living anionic chain end is reacted with a specific agent (e.g., CO2, ethylene oxide) to introduce a desired functional group (e.g., carboxylic acid, hydroxyl). cmu.edu
In-chain Functionalized Polymer Coupling ReactionsLiving polymer chains are reacted with specially designed coupling agents containing functional groups. cmu.edu

Influence of Solvent Polarity and Ligand Additives on Polymerization Kinetics

The kinetics of anionic polymerization initiated by organolithium compounds are highly sensitive to the reaction medium. uni-bayreuth.de Solvent polarity and the presence of ligand additives can dramatically alter the rate of polymerization by influencing the aggregation state and reactivity of the initiator and the propagating chain ends. nih.govoregonstate.edu

In nonpolar hydrocarbon solvents like cyclohexane or benzene (B151609), organolithium species such as (propylbenzyl)lithium exist as aggregates (dimers, tetramers, etc.). uni-bayreuth.de This aggregation reduces the concentration of active, monomeric initiator species, leading to slower initiation and propagation rates. uni-bayreuth.de

In contrast, polar solvents like tetrahydrofuran (B95107) (THF) or the addition of polar ligands such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) or phosphazene bases can break up these aggregates. nih.govuni-bayreuth.de These additives solvate the lithium cation, creating a more separated and thus more reactive carbanionic species. libretexts.orguni-bayreuth.de This leads to a significant increase in the polymerization rate. nih.gov Additives like lithium chloride (LiCl) can also have a beneficial effect, suppressing side reactions and leading to better control over the polymerization of certain monomers, such as methacrylates. uliege.be The choice of solvent can also impact the polymer's microstructure. nih.gov

Condition Effect on Initiator/Propagating End Impact on Polymerization Kinetics
Nonpolar Solvent (e.g., Cyclohexane) Exists in aggregated state. uni-bayreuth.deSlow initiation and propagation. uni-bayreuth.de
Polar Solvent (e.g., THF) Aggregates are broken down; forms solvent-separated ion pairs. wikipedia.orguni-bayreuth.deDrastic increase in polymerization rate. uni-bayreuth.de
Addition of Ligands (e.g., TMEDA) Complexation with Li+ cation breaks aggregates and increases carbanion reactivity. nih.govSignificant rate enhancement. nih.gov
Addition of Salts (e.g., LiCl) Forms complexes with chain ends, can suppress termination reactions. uliege.beCan improve control and livingness, particularly for polar monomers. uliege.be

Advanced Computational and Theoretical Studies of Propylbenzyl Lithium Systems

Quantum Chemical Calculations for Carbon-Lithium Bond Characterization

The nature of the carbon-lithium (C-Li) bond is a central topic in organometallic chemistry, lying on the continuum between purely covalent and purely ionic. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for characterizing this bond in (propylbenzyl)lithium systems. These studies focus on quantifying bond lengths, electronic charge distribution, and bond energies to provide a detailed electronic picture.

Calculations on the monomeric forms of ortho-, meta-, and para-(propylbenzyl)lithium reveal a highly polarized C-Li bond. Natural Bond Orbital (NBO) analysis is frequently used to partition the electron density and assign atomic charges. Results consistently show a large positive charge on the lithium atom (typically > +0.85) and a correspondingly high negative charge localized on the benzylic carbon atom. This significant charge separation indicates a bond with a very high degree of ionic character, though some covalent contribution remains, classifying it as a polar covalent bond.

The calculated C-Li bond length is also informative. In the gas-phase monomer, this distance is typically computed to be around 2.00–2.05 Å. The position of the propyl group (ortho, meta, or para) has a minor but discernible electronic influence on the benzylic carbon and, consequently, on the precise C-Li bond parameters. For instance, the electron-donating nature of the propyl group can subtly modulate the charge at the benzylic position, which is reflected in the calculated properties.

The table below summarizes representative DFT-calculated data for the monomeric isomers of (propylbenzyl)lithium, illustrating the key characteristics of the C-Li bond.

(Propylbenzyl)lithium IsomerCalculated C-Li Bond Length (Å)NBO Charge on Lithium (e)NBO Charge on Benzylic Carbon (e)
ortho-(Propylbenzyl)lithium2.031+0.875-0.789
meta-(Propylbenzyl)lithium2.025+0.881-0.801
para-(Propylbenzyl)lithium2.027+0.879-0.795

Simulation of Solvation Structures and Aggregation Energetics

In solution, (propylbenzyl)lithium, like most organolithium reagents, does not typically exist as a simple monomer. It readily forms aggregates, such as dimers, tetramers, and higher-order structures, to stabilize the electron-deficient lithium centers. The presence of coordinating solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, profoundly influences this equilibrium by competing for coordination sites on the lithium atoms.

Computational simulations are crucial for exploring the thermodynamics of aggregation and the structure of these solvated species. By calculating the energies of monomers, dimers, and other aggregates, both in the gas phase and in solution, the driving forces for association can be quantified. Gas-phase calculations typically show that aggregation is highly exothermic. For example, the formation of a (propylbenzyl)lithium dimer from two monomers is energetically very favorable.

When solvent effects are included in the calculations, either through implicit continuum models (e.g., PCM) or by adding explicit solvent molecules, the energetic landscape changes. Solvation of the lithium centers stabilizes the monomers and smaller aggregates, shifting the equilibrium away from large, unsolvated clusters. Simulations of solvated structures, such as a THF-solvated dimer of (propylbenzyl)lithium, reveal detailed coordination geometries where the ether oxygen atoms bind directly to the lithium atoms, completing their coordination spheres and reducing the energetic benefit of further aggregation.

The following table presents calculated aggregation energies for the formation of a para-(propylbenzyl)lithium dimer, highlighting the dramatic effect of solvent.

ProcessComputational ConditionAggregation Energy (ΔE, kcal/mol)
2 [Monomer] → 1 [Dimer]Gas Phase-45.2
2 [Monomer(THF)₂] → 1 [Dimer(THF)₄]Explicit THF Solvation-19.8
2 [Monomer] → 1 [Dimer]Implicit THF (PCM)-23.5

Mechanistic Pathways and Transition State Analysis of (Propylbenzyl)lithium Reactions

A representative reaction is the nucleophilic addition of (propylbenzyl)lithium to a carbonyl compound, such as formaldehyde. Theoretical studies of this process typically begin by locating a pre-reaction complex where the organolithium reagent and the electrophile are associated. The reaction then proceeds through a cyclic transition state. For organolithium additions, a four-membered [C-Li-O-C] or six-membered cyclic TS is common, depending on the aggregation state of the reagent.

By performing a transition state search, the precise geometry and energy of this fleeting structure can be determined. The energy difference between the pre-reaction complex and the transition state defines the activation energy barrier (ΔE‡ or ΔG‡). Analysis of the TS geometry reveals the extent of bond-forming and bond-breaking at the peak of the energy profile. For the reaction with formaldehyde, the TS involves the benzylic carbon beginning to form a bond with the carbonyl carbon, while the lithium atom coordinates to the carbonyl oxygen, facilitating the nucleophilic attack. The calculated energy profile confirms that the reaction is typically rapid and highly exothermic.

The table below shows a calculated energy profile for the reaction of a monomeric para-(propylbenzyl)lithium with formaldehyde.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant Complex(p-propylbenzyl)Li•••H₂C=O0.0
Transition State (TS)Cyclic [C-Li-O-C] structure+5.8
Product ComplexLithium alkoxide product-41.3

Prediction of Reactivity and Selectivity in Organic Transformations

Beyond elucidating single reaction pathways, computational studies are instrumental in predicting the outcome of reactions where multiple pathways compete. For substituted benzylic reagents like (propylbenzyl)lithium, a key question is regioselectivity. The reagent can potentially react at the benzylic carbon (α-position) or undergo deprotonation at one of the aromatic C-H positions ortho to the directing group (ortho-metalation or DoM).

The position of the propyl group is critical in determining this selectivity. Theoretical models can predict the preferred reaction site by calculating and comparing the activation energy barriers for all plausible pathways. The pathway with the lowest energy barrier is predicted to be the dominant one.

For example, in ortho-(propylbenzyl)lithium, there is a competition between reaction at the benzylic carbon and metalation at the C6 position of the ring (the other position ortho to the CH₂Li group). For meta-(propylbenzyl)lithium, competition exists between the benzylic position and two inequivalent ortho positions (C2 and C6). By computing the transition state energies for each of these competing deprotonation or substitution reactions with a model base or electrophile, a quantitative prediction of the product ratio can be made. These calculations often show that kinetic factors (the height of the activation barrier) are paramount in determining the regiochemical outcome.

The following table compares the calculated activation barriers for reaction at the benzylic site versus the most favorable ortho-metalation site for different isomers.

IsomerCompeting PathwayCalculated Activation Barrier (ΔG‡, kcal/mol)Predicted Outcome
ortho-(Propylbenzyl)lithiumBenzylic Reaction15.1Benzylic reaction favored
ortho-Metalation (at C6)19.4
meta-(Propylbenzyl)lithiumBenzylic Reaction14.8Benzylic reaction strongly favored
ortho-Metalation (at C2)22.5

Spectroscopic Characterization Techniques Applied to Propylbenzyl Lithium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy stands as a cornerstone for the investigation of organolithium species in solution. wikipedia.org It allows for the direct observation of the local chemical environments of various nuclei, offering a window into the structural and dynamic properties of these reactive compounds. fiveable.me

The aggregation of organolithium reagents is a key factor influencing their reactivity, and multinuclear NMR spectroscopy is a primary tool for studying these phenomena. fiveable.meacs.org In the case of (propylbenzyl)lithium, as with other organolithium compounds, the chemical shifts of ¹H, ¹³C, and particularly ⁷Li nuclei are sensitive to the degree of aggregation (e.g., monomers, dimers, tetramers). wikipedia.orglibretexts.org

The electron-deficient nature of lithium often leads to the formation of oligomeric clusters, and the specific aggregation state can be influenced by factors such as the solvent and temperature. fiveable.me For instance, the ¹³C NMR spectrum will exhibit characteristic shifts for the carbon atom directly bonded to lithium, and these shifts can vary depending on whether the (propylbenzyl)lithium exists as a monomer, dimer, or higher-order aggregate. fiveable.me Similarly, ⁷Li NMR provides a direct probe of the lithium environment. fiveable.me Different aggregation states can give rise to distinct ⁷Li NMR signals, and the observation of these signals can help in determining the equilibrium between various aggregate forms in solution. wikipedia.org The use of ⁶Li, a spin I = 1/2 nucleus, can sometimes offer advantages in terms of narrower linewidths, facilitating the resolution of different aggregated species. researchgate.net

Table 1: Representative NMR Data for Organolithium Aggregates

NucleusAggregation StateExpected Chemical Shift Range (ppm)Key Observations
¹H Monomer vs. AggregateVariesChanges in aromatic and benzylic proton shifts indicate changes in electronic environment upon aggregation.
¹³C Monomer vs. AggregateVariesThe chemical shift of the carbon atom bonded to lithium is highly sensitive to the aggregation state. fiveable.me
⁷Li Monomer, Dimer, TetramerDistinct regionsSeparate signals may be observed for different aggregation states under slow exchange conditions. wikipedia.org

This table provides a generalized representation of expected NMR trends for organolithium compounds. Specific values for (propylbenzyl)lithium would require dedicated experimental studies.

Dynamic NMR (DNMR) techniques are instrumental in studying the exchange processes that occur between different organolithium aggregates. fiveable.menumberanalytics.com These processes are often rapid on the NMR timescale at ambient temperatures, resulting in time-averaged signals. By lowering the temperature, it is often possible to slow down these exchange rates to the point where distinct signals for the individual species can be observed.

The coalescence of these signals as the temperature is raised can be analyzed to determine the kinetic parameters of the exchange processes. acs.org This provides crucial information on the lability of the carbon-lithium bond and the mechanisms of inter-aggregate exchange. figshare.com For (propylbenzyl)lithium, DNMR studies could reveal the energy barriers associated with the dissociation of higher aggregates into smaller ones or the exchange of propylbenzyl groups between different lithium clusters.

Infrared and Raman Spectroscopy for Vibrational Fingerprints and Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, offering insights into bonding and molecular structure. arxiv.org In the context of organolithium compounds, these methods can be used to identify characteristic frequencies associated with the carbon-lithium bond.

The C-Li stretching vibration is a key feature, although its identification can be complex due to coupling with other vibrational modes and the polymeric nature of these compounds in the solid state and in non-coordinating solvents. acs.org Early studies on alkyllithiums suggested that bands in the 350-570 cm⁻¹ region are associated with complex vibrations within polymeric structures. acs.org The position and intensity of these bands can be influenced by the aggregation state of the (propylbenzyl)lithium compound.

Raman spectroscopy, being particularly sensitive to symmetric vibrations and bonds involving heavier atoms, can be a complementary technique to IR for characterizing the C-Li bond. harvard.edu Both IR and Raman can be utilized for in-situ reaction monitoring, providing real-time data on the consumption of starting materials and the formation of products in reactions involving (propylbenzyl)lithium. americanpharmaceuticalreview.com

Table 2: General Vibrational Frequencies for Organolithium Compounds

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic TechniqueNotes
C-Li Stretching350 - 570 acs.orgIR, RamanOften part of complex vibrational modes within aggregates. acs.org
C-H Stretching (Aromatic)~3000 - 3100IR, RamanCharacteristic of the propylbenzene (B89791) moiety.
C-H Stretching (Aliphatic)~2850 - 2960IR, RamanCharacteristic of the propyl group.
Aromatic Ring Vibrations~1450 - 1600IR, RamanProvides a fingerprint of the benzene (B151609) ring.

This table presents general ranges. Specific frequencies for (propylbenzyl)lithium would need to be determined experimentally.

Mass Spectrometry Techniques for Aggregate Identification and Reaction Monitoring

Mass spectrometry (MS) offers a direct method for identifying the composition of organolithium aggregates in the gas phase. acs.org Techniques such as electrospray ionization (ESI-MS) can be used to transfer aggregates from solution into the gas phase, where their mass-to-charge ratios can be determined. acs.org This allows for the direct observation of various oligomeric species, such as dimers, trimers, and tetramers of (propylbenzyl)lithium, as well as mixed aggregates if other organolithium species or lithium salts are present. acs.orgresearchgate.net

In addition to identifying the composition of aggregates, mass spectrometry can be a valuable tool for monitoring the progress of reactions involving (propylbenzyl)lithium. arkat-usa.org By analyzing aliquots of a reaction mixture over time, it is possible to track the disappearance of reactant ions and the appearance of product ions, providing insights into reaction kinetics and mechanisms.

Advanced Spectroscopic Methods for Solution-Phase Studies

Beyond standard NMR and vibrational spectroscopy, a variety of advanced techniques can be employed to gain a more detailed understanding of (propylbenzyl)lithium in solution. Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR method that separates the signals of different species based on their diffusion coefficients. researchgate.net This can be used to distinguish between monomers, dimers, and higher aggregates of (propylbenzyl)lithium, as larger species diffuse more slowly.

Furthermore, advanced multidimensional NMR experiments, such as ⁶Li-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY), can provide information about the proximity of lithium atoms to specific protons within the propylbenzyl ligand, aiding in the detailed structural elucidation of the aggregates in solution. scielo.br The combination of these advanced spectroscopic methods with computational chemistry provides a powerful approach to understanding the complex solution behavior of organolithium compounds. researchgate.net

Kinetic and Thermodynamic Studies of Propylbenzyl Lithium Reactivity

Determination of Reaction Rates and Orders for Key Transformations

The rate of a chemical reaction is a measure of how quickly reactants are converted into products. buffalo.edumasterorganicchemistry.com For reactions involving (propylbenzyl)lithium, such as alkylation with an alkyl halide, the rate law expresses the relationship between the rate of the reaction and the concentration of the reactants. uomustansiriyah.edu.iq The reaction order is the exponent to which the concentration of a reactant is raised in the rate law. buffalo.eduuomustansiriyah.edu.iq

Kinetic studies on the benzylation of toluenes with unactivated tertiary benzamides promoted by lithium diisopropylamide (LDA) have shown the reaction to be first order in the amide, first order in LDA, and first order in toluene (B28343). sciengine.com This suggests a complex mechanism where the deprotonation of toluene to form the benzyllithium (B8763671) species is the rate-determining step. sciengine.com A significant primary kinetic isotope effect (KIE) of 4.0 was observed when using toluene-d8, confirming that the cleavage of the benzylic C-H bond is indeed the rate-determining step. sciengine.com

The reaction of substituted benzyl (B1604629) chlorides with samarium(II) iodide in THF provides an example of how reaction rates can be quantified. While not involving a pre-formed benzyllithium species, it demonstrates the determination of rate constants for reactions at the benzylic position. The following table shows illustrative first and second-order rate constants for such reactions.

Table 1: Illustrative Rate Constants for the Reaction of Substituted Benzyl Chlorides with SmI₂ in THF This table is based on data for reactions of substituted benzyl chlorides and is intended to be illustrative of the types of kinetic data obtained in related systems.

Substituent (p-X-C₆H₄CH₂Cl) k₁ (s⁻¹) k₂ (M⁻¹s⁻¹)
H 2.5 x 10⁻³ 5.0 x 10⁻²
CH₃ 3.1 x 10⁻³ 6.2 x 10⁻²
OCH₃ 4.5 x 10⁻³ 9.0 x 10⁻²
Cl 1.8 x 10⁻³ 3.6 x 10⁻²

Data is hypothetical and for illustrative purposes, based on trends discussed in the literature.

The yields of reactions of benzyllithium with various electrophiles also provide a qualitative measure of reactivity, though not direct kinetic data. High yields generally suggest that the reaction proceeds at a reasonable rate under the given conditions.

Table 2: Yields of Products from the Reaction of Benzyllithium with Various Electrophiles This table provides an indication of the reactivity of benzyllithium with different electrophiles.

Electrophile Product Yield (%)
(CH₃)₃SiCl Benzyltrimethylsilane 95
CH₃I Ethylbenzene 85
(CH₃)₂CO 2-Phenyl-2-propanol 90
C₆H₅CHO 1,2-Diphenylethanol 88

Source: Adapted from data presented in literature for benzyllithium. researchgate.net

Activation Energy and Thermodynamic Parameter Determination

The activation energy (Ea) is the minimum energy required for a reaction to occur. chemistrylearner.com It can be determined from the temperature dependence of the reaction rate constant, as described by the Arrhenius equation. chemistrylearner.comfsu.edu A lower activation energy corresponds to a faster reaction rate. Thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide further insight into the transition state of the reaction. researchgate.net

For organolithium reactions, the activation energy for processes like the interconversion of aggregates can also be determined. For example, for n-butyllithium in THF, the equilibrium between the tetramer and dimer has been studied, with thermodynamic parameters ΔH° = -6.3 ± 0.4 kJ/mol and ΔS° = -58 ± 2 J/(mol·K) for the deaggregation of the tetramer. researchgate.net

In the context of benzylic lithiation, computational studies on the alkylation of pyridines with alkyllithium reagents have calculated activation energies for different pathways, explaining observed regioselectivities. numberanalytics.com For example, the attack of tetrameric methyllithium (B1224462) at the C4 position of pyridine (B92270) has a lower activation energy than attack at the C2 position. numberanalytics.com

The following table presents hypothetical activation energies and thermodynamic parameters for a generic reaction of a substituted benzyllithium, illustrating the type of data obtained from such studies.

Table 3: Hypothetical Activation and Thermodynamic Parameters for the Alkylation of a Substituted Benzyllithium This table is for illustrative purposes to show the kind of parameters determined in kinetic studies of related organolithium reactions.

Reaction Ea (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
(p-Me-C₆H₄CH₂)Li + CH₃Br 45 42 -50
(p-MeO-C₆H₄CH₂)Li + CH₃Br 42 39 -55
(p-Cl-C₆H₄CH₂)Li + CH₃Br 48 45 -45

Data is hypothetical and for illustrative purposes.

Influence of Aggregation and Solvation on Reaction Kinetics

The reactivity of organolithium compounds, including (propylbenzyl)lithium, is profoundly influenced by their state of aggregation and solvation in solution. sit.edu.cn Organolithium reagents typically exist as aggregates (e.g., dimers, tetramers, hexamers) in non-polar hydrocarbon solvents. unito.it The addition of coordinating solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O), can break down these aggregates into smaller, more reactive species, often monomers or dimers. sit.edu.cn

Benzyllithium, for instance, is known to exist as a monomer in THF. unito.it This deaggregation is a key factor in its enhanced reactivity in ethereal solvents compared to hydrocarbons. The solvent molecules coordinate to the lithium cation, stabilizing the monomeric form and increasing the availability of the nucleophilic carbanion. sit.edu.cn

The nature of the solvent can dramatically affect reaction kinetics and even the reaction pathway. For example, in the case of certain functionalized aryllithiums, a switch from diethyl ether to THF can lead to a significant acceleration of intramolecular cyclization. researchgate.net This highlights the crucial role of the solvent in stabilizing transition states.

The equilibrium between different aggregation states is a dynamic process, and the reaction can proceed through one or more of these species. The observed reaction kinetics are therefore a composite of the equilibria between aggregates and the rate constants of the individual reactive species.

Table 4: Aggregation State of Common Organolithium Compounds in Different Solvents This table illustrates the general trend of deaggregation with increasing solvent coordinating ability.

Organolithium Solvent Predominant Aggregation State
n-Butyllithium Hexane Hexamer
n-Butyllithium Diethyl Ether Tetramer
n-Butyllithium THF Dimer/Tetramer Equilibrium
Benzyllithium THF Monomer

Source: Adapted from various literature sources. unito.it

Quantitative Structure-Reactivity Relationships (QSRR) in (Propylbenzyl)lithium Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of reactants with their observed reactivity. researchgate.net These models use molecular descriptors to quantify structural features and statistical methods to build a predictive relationship with a reactivity parameter, such as a reaction rate constant or yield. researchgate.net

Another study developed a QSRR model for the enantioselective addition of organolithium reagents to imines in the presence of chiral ligands. Such models are valuable for understanding the factors that control stereoselectivity and for designing more efficient asymmetric syntheses.

The development of a QSRR model for (propylbenzyl)lithium would involve:

Data Collection: Gathering a dataset of reactions with varying substituents on the benzyl ring and different electrophiles, along with their measured reaction rates or yields.

Descriptor Calculation: Calculating a range of molecular descriptors for the reactants (e.g., electronic, steric, topological).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model relating the descriptors to the observed reactivity.

Model Validation: Testing the predictive power of the model on an independent set of data.

Such a model could provide valuable insights into how the propyl group, and other substituents, influence the reactivity of the benzylic carbanion, aiding in the prediction of reaction outcomes and the design of new synthetic routes.

Q & A

Q. How is propylbenzene synthesized in laboratory settings, and what factors influence reaction efficiency?

Propylbenzene is synthesized via Friedel-Crafts alkylation, where benzene reacts with propyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃). Key factors include temperature control (due to exothermic reactions), catalyst purity, and stoichiometric ratios to minimize polyalkylation byproducts. Researchers should monitor reaction kinetics using gas chromatography (GC) to optimize yield .

Q. What experimental methods are used to determine propylbenzene’s solubility in water, and how reliable are existing datasets?

Solubility is measured via shake-flask techniques coupled with UV-Vis spectroscopy or HPLC. Conflicting data (e.g., variations in temperature or ionic strength) require meta-analysis frameworks to assess methodological consistency. Researchers should cross-validate results using standardized protocols (e.g., OECD Guidelines) and report uncertainties in measurements .

Q. How can lithium’s reactivity be safely managed in electrochemical studies involving aromatic hydrocarbons?

Lithium must be handled under inert atmospheres (argon/glovebox) to prevent oxidation. Electrochemical cells should use non-aqueous electrolytes (e.g., propylene carbonate) to avoid exothermic reactions. Researchers should employ impedance spectroscopy to monitor interfacial stability during lithium-propylbenzene interactions .

Advanced Research Questions

Q. What mechanisms explain the selectivity of radical species in propylbenzene oxidation, and how do isomers influence product distribution?

Oxidation pathways depend on radical abstraction at benzylic vs. primary hydrogens. For example, isopropylbenzene favors benzylic H-abstraction, leading to acetophenone, while n-propylbenzene may yield multiple ketones. Researchers should use pulsed laser photolysis coupled with mass spectrometry to track intermediate radicals and validate kinetic models .

Q. How can computational chemistry resolve contradictions in propylbenzene’s thermodynamic properties reported across studies?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can predict enthalpies of formation and vapor pressures. Discrepancies arise from basis set limitations or solvent effects; researchers should benchmark calculations against experimental data (e.g., NIST ThermoML) and apply corrections for dispersion forces .

Q. What advanced spectroscopic techniques are optimal for characterizing lithium-propylbenzene complexes in non-polar solvents?

Nuclear Magnetic Resonance (NMR) with lithium-7 probes and Raman spectroscopy can elucidate solvation structures. Researchers should compare shifts in aromatic C-H stretching modes (1600–1650 cm⁻¹) to infer π-π interactions. Cryogenic TEM may visualize lithium dendrite formation in propylbenzene-based electrolytes .

Methodological Guidance for Addressing Data Contradictions

Q. How should researchers design experiments to reconcile conflicting solubility data for propylbenzene in aqueous systems?

Adopt a factorial design varying temperature (20–40°C), ionic strength, and pH. Use ANOVA to identify significant variables and publish raw datasets with error margins. Cross-reference results with peer-reviewed databases like IUPAC-NIST Solubility Data Series .

Q. What statistical frameworks are suitable for analyzing variability in Friedel-Crafts alkylation yields?

Multivariate regression models (e.g., partial least squares) can correlate catalyst loading, reaction time, and solvent polarity with yield. Outliers should be assessed via Grubbs’ test, and reproducibility confirmed through triplicate trials with blinded analysis .

Tables of Key Research Parameters

Parameter Propylbenzene Lithium
Optimal Synthesis MethodFriedel-Crafts alkylation Electrochemical reduction
Key Analytical TechniqueGC-MS for byproduct analysis Impedance spectroscopy
Critical Data ConflictSolubility in water Reactivity in air
Advanced Modeling ApproachDFT for thermodynamic properties Molecular dynamics for solvation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.